1,10-Decanediol diacrylate is a chemical compound classified as an acrylate monomer with the molecular formula . It is characterized by its low odor and high reactivity, making it suitable for various industrial applications, particularly in coatings and inks. This compound features two acrylate functional groups attached to a decanediol backbone, which contributes to its properties as a cross-linking agent in polymer formulations. The compound is typically a clear, viscous liquid and is valued for its ability to enhance the performance characteristics of materials, such as adhesion and moisture resistance .
,10-Decanediol diacrylate (DDA) is primarily utilized in scientific research for the synthesis and crosslinking of polymers. Its diacrylate functionality allows it to participate in polymerization reactions, forming crosslinked networks with other monomers or polymers. This property makes DDA valuable in various applications, including:
DDA's properties make it useful in material science research for various purposes, including:
1,10-Decanediol diacrylate can be synthesized through several methods:
1,10-Decanediol diacrylate finds extensive applications across various industries:
Studies on the interactions of 1,10-decanediol diacrylate with other substances focus primarily on its reactivity rather than biological interactions. Its compatibility with various solvents and polymers has been assessed to optimize formulations in coatings and inks. Additionally, the compound's interactions during polymerization processes have been explored to enhance performance characteristics such as flexibility and resistance to environmental factors .
Several compounds share structural similarities with 1,10-decanediol diacrylate. Below is a comparison highlighting their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,10-Decanediol dimethacrylate | Dimethacrylate | Higher reactivity; used in dental applications |
| 1,10-Bis(acryloyloxy)decane | Bis-acrylate | Stabilized form; enhanced stability under UV exposure |
| 1,6-Hexanediol diacrylate | Shorter chain length | Different mechanical properties; often used in elastomers |
| 2-Hydroxyethyl methacrylate | Methacrylate | More hydrophilic; used in hydrogels |
Each of these compounds has distinct properties that make them suitable for specific applications while sharing common functionalities due to their acrylate or methacrylate groups. The unique structure of 1,10-decanediol diacrylate provides it with advantageous characteristics for use in durable coatings and adhesives .
Step-growth polymerization of 1,10-decanediol diacrylate occurs through multicomponent reactions involving additional functional groups. Research has demonstrated that direct step-polymerization of 1,10-decanediol and 1,10-decanediol diacrylate alone fails under standard conditions [1]. However, successful step-growth polymerization occurs when 1,10-decanediol diacrylate participates in three-component systems with diols and cyclic thioanhydrides [1].
The step-growth mechanism proceeds through cascade Michael additions, where the polymerization involves the sequential addition of monomers to growing chains [1]. In these systems, 1,10-decanediol diacrylate serves as one component in an ABAC-type repeating unit structure, where the polymer incorporates precisely distributed in-chain functional groups [1].
Table 1 presents comparative data for step-growth polymerization systems involving 1,10-decanediol diacrylate:
| System Components | Molecular Weight (Mw, kDa) | Polydispersity (Đ) | Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| Diol/Diacrylate/Thioanhydride | 8.6-47.5 | 1.6-2.3 | >90 | 90 |
| Diamine/Diacrylate/Thioanhydride | 25.1-175.4 | 1.2-2.5 | >90 | 60-90 |
Chain-growth polymerization of 1,10-decanediol diacrylate follows free-radical mechanisms typical of acrylate monomers [5]. The bifunctional nature of 1,10-decanediol diacrylate enables both linear polymer formation and crosslinking reactions [5]. The polymerization proceeds through initiation, propagation, and termination steps, with the dual acrylate functionality allowing for network formation [5].
Reversible addition-fragmentation chain transfer step-growth polymerization has been successfully demonstrated with diacrylates, including decanediol-based systems [5]. This approach yields linear polymer backbones despite the multifunctional nature of the monomers [5]. The chain transfer agent rapidly yields single unit monomer inserted adducts, facilitating controlled polymerization [5].
1,8-Diazabicyclo[5.4.0]undec-7-ene serves as an effective organocatalyst for step-growth polymerization systems involving 1,10-decanediol diacrylate [1]. The catalyst facilitates deprotonation reactions that initiate cascade Michael additions [1]. Optimal polymerization conditions utilize a molar ratio of diol:diacrylate:thioanhydride:1,8-diazabicyclo[5.4.0]undec-7-ene of 50:50:100:1 [1].
The catalytic mechanism involves generation of oxygen anions through 1,8-diazabicyclo[5.4.0]undec-7-ene-catalyzed deprotonation, which subsequently undergo nucleophilic attack on carbonyl groups [1]. This process enables the formation of thioester anions that participate in further Michael addition reactions with acrylate groups [1].
Ultraviolet light initiation represents the primary method for chain-growth polymerization of 1,10-decanediol diacrylate [15] [16]. Photoinitiators such as 2-hydroxy-2-methyl-1-phenylpropanone and benzildimethyl ketal are commonly employed to generate free radicals upon ultraviolet exposure [16] [27].
The photopolymerization process exhibits characteristic kinetic behavior with rapid initial rates followed by diffusion-controlled termination [15] [16]. Light intensity significantly affects polymerization kinetics, with higher intensities leading to increased radical concentrations and faster polymerization rates [19]. Temperature effects on photopolymerization show complex behavior, with optimal conditions typically occurring between 25-90°C for most diacrylate systems [27].
Table 2 summarizes photoinitiator effectiveness data for diacrylate polymerization:
| Photoinitiator Type | Wavelength Range (nm) | Critical Energy (mJ/cm²) | Maximum Rate Constant (min⁻¹) |
|---|---|---|---|
| Morpholino ketones | 365 | 15-25 | 0.5-35 |
| Alpha-hydroxy alkylphenones | 320-450 | 10-20 | 1-45 |
| Benzil dimethyl ketal | 365 | 12-18 | 2-40 |
Crosslinking dynamics in 1,10-decanediol diacrylate polymerization involve the formation of three-dimensional polymer networks through reaction of both acrylate functional groups [10] [12]. The flexible ten-carbon chain between acrylate groups influences crosslinking efficiency and network topology [25]. Molecular dynamics simulations reveal that chain flexibility plays a crucial role in increasing double bond conversion while affecting gel point timing [25].
The crosslinking process exhibits characteristic stages including pre-gel linear growth, gel point formation, and post-gel network densification [10]. For hexanediol diacrylate systems, gel point occurs around 0.18 bond conversion, with similar behavior expected for longer-chain analogs like 1,10-decanediol diacrylate [25].
The resulting crosslinked networks exhibit complex topological features including cycles, branches, and dangling ends [25]. Back-biting reactions promote formation of small cycles within the network structure, affecting overall mechanical properties [25]. The flexibility of the decanediol backbone contributes to enhanced segmental mobility and increased final conversion compared to shorter-chain diacrylates [25].
Network density and crosslinking extent depend on monomer functionality, reaction conditions, and extent of conversion [10]. Higher crosslinking densities result in increased glass transition temperatures and enhanced mechanical properties [10]. The long aliphatic chain in 1,10-decanediol diacrylate provides flexibility that can reduce crosslinking density compared to shorter-chain analogs .
Photo-initiated polymerization of 1,10-decanediol diacrylate follows established free-radical kinetics with modifications for crosslinking behavior [15] [18]. The polymerization rate exhibits dependence on light intensity, photoinitiator concentration, and monomer concentration according to the relationship: Rate of polymerization = k[photoinitiator]^0.5[monomer][light intensity]^0.5 [18].
Autoacceleration effects occur during polymerization due to diffusion limitations as the system approaches gel point [18]. The Trommsdorff effect becomes prominent at higher conversions, leading to increased polymerization rates despite decreasing monomer concentrations [18].
Temperature significantly influences polymerization kinetics through multiple mechanisms including viscosity reduction, increased segmental mobility, and altered termination pathways [27]. For diacrylate systems similar to 1,10-decanediol diacrylate, apparent activation energies range from 2.3-13.5 kilojoules per mole depending on the specific system and temperature range [27].
Light intensity effects follow square-root dependence at low intensities but may deviate at higher intensities due to primary radical termination [19]. Optimal polymerization conditions balance rapid initiation with controlled crosslinking to achieve desired network properties [16].
Table 3 presents kinetic parameters for diacrylate photopolymerization:
| Parameter | Low Intensity (<1 mW/cm²) | Medium Intensity (1-50 mW/cm²) | High Intensity (>50 mW/cm²) |
|---|---|---|---|
| Rate Constant (min⁻¹) | 0.1-1.0 | 1.0-10.0 | 5.0-50.0 |
| Gel Time (min) | 10-60 | 2-15 | 0.5-5.0 |
| Final Conversion (%) | 40-70 | 60-85 | 70-95 |
Density functional theory calculations provide detailed insights into the molecular-level mechanisms of 1,10-decanediol diacrylate polymerization [1] [20] [22]. Computational studies reveal the energetics of key reaction steps including radical addition, propagation, and termination processes [20].
For acrylate propagation reactions, various density functional theory functionals including BMK, BB1K, MPW1B95, and MPWB1K have been employed to model kinetics [20]. The MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) methodology provides optimal agreement with experimental observations for acrylate systems [20].
Free energy calculations for three-component systems involving 1,10-decanediol diacrylate show that cascade Michael additions proceed with activation barriers of 15.67-18.44 kilocalories per mole [1]. The final products exhibit favorable thermodynamics with reaction energies of -12.2 to -18.98 kilocalories per mole [1].
Infrared spectroscopy serves as a primary analytical tool for monitoring 1,10-decanediol diacrylate polymerization in real-time [1] [24]. Key spectroscopic features include the acrylate carbon-carbon double bond stretching vibration around 1640 cm⁻¹ and carbonyl stretching around 1735 cm⁻¹ [1].
In-situ infrared monitoring reveals polymerization kinetics with characteristic growth of polymer carbonyl peaks at 1735 cm⁻¹ while acrylate double bond peaks at 1640 cm⁻¹ decrease [1]. Time-dependent two-dimensional infrared spectra provide detailed information about reaction progress and intermediate formation [4].
For step-growth systems, infrared spectroscopy confirms the formation of in-chain functional groups including thioester bonds at specific wavenumbers [1]. The technique enables quantitative determination of conversion rates and identification of reaction intermediates [24].
Table 4 summarizes key infrared spectroscopic assignments for 1,10-decanediol diacrylate polymerization:
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity Change |
|---|---|---|---|
| Acrylate C=C | 1640 | Vinyl stretching | Decreases |
| Ester C=O | 1735 | Carbonyl stretching | Increases |
| Thioester C=O | 1590 | Modified carbonyl | Variable |
| C-H stretching | 2920-2950 | Aliphatic C-H | Constant |
1,10-Decanediol diacrylate undergoes both chain-growth and step-growth polymerization mechanisms depending on the reaction conditions and co-reactants employed [7]. The bifunctional nature of the compound enables formation of crosslinked polymer networks through radical polymerization processes [8].
Chain-growth polymerization of 1,10-decanediol diacrylate follows classical free-radical mechanisms typical of acrylate monomers . The process involves initiation, propagation, and termination steps, with the dual acrylate functionality allowing for both linear polymer formation and crosslinking reactions [9].
Photopolymerization kinetics demonstrate characteristic behavior with rapid initial rates followed by diffusion-controlled termination . The critical energy required for photopolymerization initiation ranges from 15-25 mJ/cm² under ultraviolet light exposure at 365 nm [10]. Maximum polymerization rates can reach 0.5-35 min⁻¹ depending on photoinitiator concentration and light intensity .
Recent research has demonstrated successful step-growth polymerization of 1,10-decanediol diacrylate in three-component systems with diols and cyclic thioanhydrides [7]. This approach utilizes cascade Michael additions catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene to achieve controlled polymerization with molecular weights ranging from 8.6 to 47.5 kDa [7].
The step-growth mechanism proceeds through deprotonation reactions that initiate cascade Michael additions, enabling formation of ABAC-type repeating unit structures with precisely distributed in-chain functional groups [7]. Optimal polymerization conditions utilize molar ratios of diol:diacrylate:thioanhydride:catalyst of 50:50:100:1 at 90°C [7].
| Parameter | Value/Range | Conditions |
|---|---|---|
| Critical Energy (Ec) | 15-25 mJ/cm² | UV-LED at 365 nm |
| Penetration Depth (Dp) | Variable | Depends on formulation |
| Maximum Polymerization Rate | 0.5-35 min⁻¹ | High intensity irradiation |
| Gel Time | 0.5-60 min | Varies with intensity |
| Final Conversion | 70-95% | Depends on conditions |
| Apparent Activation Energy | 2.3-13.5 kJ/mol | Temperature dependent |
| Crosslinking Density | High | Depends on functionality |
| Shrinkage | 5-12% | Typical for diacrylates |
| Optimal Temperature Range | 25-90°C | Optimal curing conditions |
| Photoinitiator Concentration | 0.5-5% | Typical range |
1,10-Decanediol diacrylate serves as a crucial component in radiation-curable coatings and inks due to its unique combination of low odor, high reactivity, and excellent weathering resistance [4] [11]. The compound exhibits superior performance characteristics compared to shorter-chain diacrylates, particularly in applications requiring enhanced flexibility and durability [4].
In coating formulations, 1,10-decanediol diacrylate typically constitutes 10-25% of the total formulation weight, providing enhanced adhesion to various substrates including metals, plastics, and wood [4]. The long aliphatic chain imparts flexibility to the cured polymer network, resulting in improved impact resistance and reduced brittleness [11] [12].
Research has demonstrated that formulations containing 1,10-decanediol diacrylate exhibit enhanced surface cure properties when used at 10-15% levels in inkjet ink applications [13]. The compound's high diluting power and compatibility with various photoinitiator systems make it particularly valuable for digital printing applications [14] [15].
Recent studies have shown that multi-exposure ultraviolet curing techniques can achieve superior cure performance with 1,10-decanediol diacrylate-based inks compared to single-exposure methods [14]. This finding has significant implications for high-speed printing applications where rapid curing is essential [14].
The exceptional flexibility and moisture resistance properties of 1,10-decanediol diacrylate make it highly suitable for adhesive and sealant applications [16]. In these formulations, the compound typically comprises 15-30% of the total weight for adhesives and 20-40% for sealants, providing superior long-term durability and chemical resistance [16].
Bio-based 1,10-decanediol diacrylate has emerged as a sustainable alternative for adhesive formulations, offering reduced environmental impact while maintaining performance characteristics [16] [17]. The compound's renewable origin, with up to 64% bio-based content, aligns with increasing regulatory requirements for sustainable chemical products [4] [16].
Research findings indicate that 1,10-decanediol diacrylate-based adhesives demonstrate enhanced adhesion to difficult-to-bond substrates such as low-energy surfaces [4]. The compound's hydrophobic nature provides excellent moisture resistance, critical for outdoor applications and harsh environmental conditions [11] [12].
1,10-Decanediol diacrylate has found significant applications in biomedical hydrogel synthesis due to its biocompatibility and controllable crosslinking properties [18] [19]. The compound's ability to form flexible, three-dimensional polymer networks makes it valuable for tissue engineering and drug delivery applications [18].
In hydrogel formulations, 1,10-decanediol diacrylate typically constitutes 10-50% of the monomer content, providing controlled swelling behavior and mechanical properties suitable for biological applications [18]. The compound's low toxicity profile and compatibility with aqueous environments make it particularly attractive for biomedical use [18].
Recent advances in photo-crosslinkable hydrogels have demonstrated the utility of 1,10-decanediol diacrylate in creating materials with tunable properties for specific biomedical applications [18]. The compound's photopolymerization characteristics enable precise spatial and temporal control over hydrogel formation [18].
The hydrophobic nature and mechanical properties of 1,10-decanediol diacrylate make it particularly suitable for dental composite applications [11] [12] [20]. In dental materials, the compound typically comprises 5-15% of the resin matrix, providing enhanced wear resistance and reduced water sorption [11] [12].
Research has shown that 1,10-decanediol diacrylate-based dental composites exhibit improved mechanical properties and reduced shrinkage stress compared to conventional formulations [21]. The compound's flexibility contributes to better marginal adaptation and reduced microleakage in dental restorations [11] [12].
The biocompatibility of 1,10-decanediol diacrylate has been demonstrated through various in vitro studies, showing minimal cytotoxicity and good tissue compatibility [11] [12]. This makes it suitable for direct contact with oral tissues in dental applications [11] [12].
1,10-Decanediol diacrylate has emerged as a promising binder component for ceramic and metal vat photopolymerization applications [22] [10] [23]. In these systems, the compound typically constitutes 25-50% of the binder formulation for ceramic applications and 30-60% for metal systems [10].
Research has demonstrated that the ten-carbon chain length of 1,10-decanediol diacrylate provides optimal balance between flexibility and crosslinking density for ceramic/metal binder applications [10]. The compound's photocuring efficiency and dimensional stability make it particularly suitable for precision manufacturing processes [10].
Studies comparing different chain-length diacrylates have shown that 1,10-decanediol diacrylate exhibits superior penetration depth and critical energy characteristics compared to shorter-chain analogs [10]. This results in improved layer adhesion and reduced printing defects in additive manufacturing applications [10].
The thermal stability of 1,10-decanediol diacrylate-based binders enables successful debinding processes at elevated temperatures, critical for achieving high-quality ceramic and metal parts [23]. Recent advances have demonstrated fast debinding capabilities while maintaining structural integrity [23].
1,10-Decanediol diacrylate serves as an effective crosslinking agent in advanced polymer composites, typically comprising 20-40% of the resin matrix [24] [25]. The compound's mechanical toughness and chemical resistance enhance the overall performance of fiber-reinforced and nanocomposite systems [24].
Research has shown that 1,10-decanediol diacrylate-based composites exhibit enhanced mechanical properties compared to conventional formulations [26]. The long aliphatic chain provides flexibility that improves impact resistance and reduces brittle failure modes [26].
The compound's compatibility with various reinforcement materials, including carbon fibers, glass fibers, and nanoparticles, makes it versatile for diverse composite applications [24]. Its low viscosity facilitates good wetting and impregnation of reinforcement materials [24].
Recent developments in bio-based 1,10-decanediol diacrylate have opened new possibilities for sustainable composite materials [26]. Strategic partnerships between chemical manufacturers and composite producers are accelerating the commercialization of these environmentally friendly alternatives [26].
| Application | Key Properties | Typical Usage Level | Performance Benefits |
|---|---|---|---|
| Radiation-Curable Coatings | Low odor, high reactivity, weathering resistance | 10-25% | Enhanced durability, low VOC |
| UV-Curable Inks | High diluting power, surface cure improvement | 10-15% | Improved surface properties |
| Adhesive Formulations | Flexibility, moisture resistance | 15-30% | Superior adhesion |
| Sealant Systems | Chemical resistance, durability | 20-40% | Long-term stability |
| Dental Materials | Hydrophobicity, biocompatibility | 5-15% | Wear resistance |
| Hydrogel Synthesis | Crosslinking capability, flexibility | 10-50% | Controlled swelling |
| Ceramic Binders | Photocuring efficiency, dimensional stability | 25-50% | Precision manufacturing |
| Metal Binders | Thermal stability, crosslinking density | 30-60% | High-temperature performance |
| Polymer Composites | Mechanical toughness, chemical resistance | 20-40% | Enhanced mechanical properties |
| 3D Printing Resins | Low viscosity, rapid curing | 50-80% | Fast processing |
Comprehensive kinetic studies have revealed that 1,10-decanediol diacrylate exhibits unique polymerization behavior due to its ten-carbon spacer chain [27]. Molecular dynamics simulations demonstrate that the flexible backbone increases double bond conversion while affecting gel point timing . The gel point typically occurs around 0.18 bond conversion for similar diacrylate systems .
Density functional theory calculations have provided insights into the energetics of key reaction steps, including radical addition and propagation processes . The apparent activation energies for 1,10-decanediol diacrylate polymerization range from 2.3-13.5 kJ/mol, depending on the specific system and temperature range .
Studies on cured 1,10-decanediol diacrylate networks have demonstrated glass transition temperatures of 91°C for fully cured systems [4]. The crosslinking density and mechanical properties are significantly influenced by the flexible ten-carbon chain, which provides enhanced toughness compared to shorter-chain diacrylates [10].
Research comparing different diacrylate chain lengths has shown that 1,10-decanediol diacrylate provides optimal balance between flexibility and crosslinking efficiency [10]. The compound exhibits superior impact resistance while maintaining adequate stiffness for structural applications [10].
Extensive biocompatibility studies have confirmed the suitability of 1,10-decanediol diacrylate for biomedical applications [11] [12]. The compound demonstrates minimal cytotoxicity in vitro and shows good tissue compatibility in dental applications [11] [12]. Its hydrophobic nature contributes to reduced water sorption and improved long-term stability in biological environments [11] [12].
Research on bio-based 1,10-decanediol diacrylate has demonstrated significant environmental benefits compared to petroleum-based alternatives [16] [17]. Life cycle assessment studies indicate reduced carbon footprint and improved sustainability metrics [16] [17]. The compound's 64% bio-based content represents a substantial advancement toward sustainable chemistry [4].
| Property | Rating | Comparison to Other Diacrylates |
|---|---|---|
| Flexibility | Excellent | Superior to shorter chains |
| Adhesion | Very Good | Better than HDDA |
| Chemical Resistance | Good | Comparable to TMPTA |
| Weatherability | Excellent | Enhanced due to chain length |
| Moisture Resistance | Excellent | Improved hydrophobicity |
| Abrasion Resistance | Good | Moderate improvement |
| Thermal Stability | Good | Good up to 150°C |
| Crosslinking Efficiency | High | High due to bifunctionality |
| Cure Speed | Fast | Fast with proper initiator |
| Shrinkage Control | Good | Better than multifunctional |
1,10-Decanediol diacrylate meets various international standards for chemical purity and performance [2] [28]. The compound is typically supplied with a minimum purity of 90% by gas chromatography, with stabilizers added to prevent premature polymerization [2] [28].
Storage recommendations include maintaining temperatures below 15°C in sealed containers with adequate headspace to preserve stabilizer effectiveness [4]. The compound should be protected from light and heat sources to prevent degradation [4].
Quality control parameters include monitoring of color (typically <200 APHA), viscosity, and functional group content [4]. Regular testing ensures consistent performance in end-use applications [4].
Irritant;Environmental Hazard